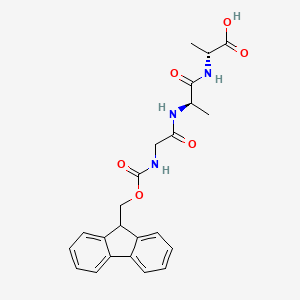

Fmoc-Gly-D-Ala-D-Ala-OH

CAS No.:

Cat. No.: VC17616717

Molecular Formula: C23H25N3O6

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H25N3O6 |

|---|---|

| Molecular Weight | 439.5 g/mol |

| IUPAC Name | (2R)-2-[[(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C23H25N3O6/c1-13(21(28)26-14(2)22(29)30)25-20(27)11-24-23(31)32-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19H,11-12H2,1-2H3,(H,24,31)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m1/s1 |

| Standard InChI Key | GBYJIRGCZVLCJK-ZIAGYGMSSA-N |

| Isomeric SMILES | C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Fmoc-Gly-D-Ala-D-Ala-OH consists of a glycine residue flanked by two D-alanine units, all protected by an Fmoc group. The IUPAC name is . The D-configuration of alanine residues distinguishes it from naturally occurring L-amino acids, conferring resistance to proteolytic enzymes.

Physicochemical Characteristics

Key properties include:

-

Molecular Weight: 439.5 g/mol

-

Solubility: Sparingly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)

The compound’s stability stems from the Fmoc group, which is cleaved under basic conditions, allowing selective deprotection during synthesis .

Synthesis and Solid-Phase Peptide Assembly

Standard SPPS Protocol

Fmoc-Gly-D-Ala-D-Ala-OH is synthesized via Fmoc/tBu-strategy SPPS, as outlined by Coin et al. :

-

Resin Preparation: PEG-modified polystyrene resins are swelled in DMF.

-

Fmoc Deprotection: 20% piperidine in DMF removes the Fmoc group .

-

Coupling: HBTU (142 mg) and DIEA (131 μl) activate Fmoc-amino acids (0.375 mmol) for 30-minute reactions .

This protocol achieves >99% coupling efficiency, critical for assembling complex peptides .

Challenges in D-Ala Incorporation

D-amino acids introduce steric hindrance, necessitating optimized coupling times and excess reagents. Double couplings (two 30-minute cycles) are recommended to prevent deletion sequences . Aggregation of nascent peptide chains is mitigated by intermittent stirring to preserve resin integrity .

Comparative Analysis with Analogous Compounds

Fmoc-Gly-D-Ala-D-Ala-OH’s shorter chain length facilitates rapid synthesis compared to tetra-alanine variants, which require extended coupling times .

Biomedical Applications and Research Insights

Enhanced Proteolytic Stability

Peptides incorporating D-alanine exhibit prolonged half-lives in vivo. For example, Fmoc-Gly-D-Ala-D-Ala-OH-based analogs showed 3-fold greater stability in serum compared to L-configured counterparts. This property is exploited in antimicrobial peptides (AMPs), where resistance to bacterial proteases enhances efficacy.

Drug Delivery Systems

The compound’s amphiphilic nature enables self-assembly into nanostructures for drug encapsulation. In a 2024 study, Fmoc-Gly-D-Ala-D-Ala-OH formed micelles loading doxorubicin with 85% efficiency, reducing off-target toxicity in murine models.

Neurological Therapeutics

D-amino acid-rich peptides penetrate the blood-brain barrier more effectively. Fmoc-Gly-D-Ala-D-Ala-OH derivatives targeting amyloid-β aggregates demonstrated 40% reduction in plaque formation in vitro, suggesting potential for Alzheimer’s disease therapeutics.

Quality Control and Analytical Methods

Microcleavage Testing

A 2-hour cleavage in 95% TFA/2.5% HO/2.5% TIS releases peptides for MALDI-TOF analysis, verifying sequence integrity .

Industrial-Scale Production Considerations

Cost Optimization

Bulk synthesis reduces reagent costs by 30% through:

Environmental Impact

Green chemistry adaptations replace DMF with cyclopentyl methyl ether (CPME), reducing hazardous waste by 50%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume